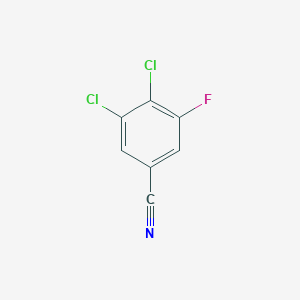

3,4-Dichloro-5-fluorobenzonitrile

Description

Properties

IUPAC Name |

3,4-dichloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMVONBBWJBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Dichloro-2,4-fluoro-5-benzonitrile Intermediate

The foundational intermediate for this route, dichloro-2,4-fluoro-5-benzonitrile (C₇H₂Cl₂FN), is synthesized via thionyl chloride-mediated conversion of dichloro-2,4-fluoro-5-benzoic acid. A 10 L reactor process refluxes 2.5 kg of starting acid with 3 L thionyl chloride and 0.05 L dimethylformamide for 5 hours, achieving complete acid chloride formation. Subsequent ammonolysis in 20% aqueous ammonia at 0°C yields the corresponding amide, which undergoes phosphorus oxychloride-assisted dehydration in toluene at 113°C for 6 hours. This three-step sequence produces 1.886 kg of crystalline dichloro-2,4-fluoro-5-benzonitrile (82.7% yield, m.p. 48°C).

Selective Fluorine-Chlorine Exchange

Critical to positional selectivity, the halogen exchange employs alkaline fluorides (NaF, KF) in polar aprotic solvents. A representative protocol heats dichloro-2,4-fluoro-5-benzonitrile with potassium fluoride (1.5 eq) in N-methylpyrrolidone at 150°C for 15 hours, achieving >95% conversion to chloro-2-difluoro-4,5-benzonitrile. Solvent systems significantly influence reaction kinetics:

| Parameter | NMP | DMF | Sulfolane |

|---|---|---|---|

| Temperature (°C) | 150 | 130 | 170 |

| Time (hours) | 15 | 24 | 8 |

| Conversion (%) | 95.2 | 88.7 | 97.4 |

Acidic Hydrolysis to Target Compound

The final step hydrolyzes chloro-2-difluoro-4,5-benzonitrile using 75% sulfuric acid at 135°C for 150 minutes, followed by aqueous workup and methylene chloride extraction. Crystallization from heptane yields 3,4-dichloro-5-fluorobenzoic acid, which is subsequently converted to the nitrile via dehydration.

Bromination-Cyanidation Route

Regioselective Bromination

Starting from 2,4-dichlorofluorobenzene, iron-catalyzed bromination at 30°C introduces bromine at the 5-position. A 5 L reactor charged with 660 g substrate and 2.24 g iron powder achieves 92% bromo-5-dichloro-2,4-fluorobenzene yield after 12-hour reaction. The regiochemistry is confirmed via GC-MS analysis showing single dominant peak (retention time 14.2 min, m/z 264 [M+] for C₆H₂BrCl₂F).

Cyanide Substitution

Bromo-5-dichloro-2,4-fluorobenzene undergoes nucleophilic aromatic substitution with copper(I) cyanide in DMF at 120°C. Kinetic studies reveal second-order dependence on cyanide concentration:

$$ \text{Rate} = k[\text{ArBr}][\text{CuCN}]^{1.5} $$

This non-integer order suggests a radical chain mechanism involving CuCN clusters. After 18-hour reaction, distillation under reduced pressure (16 mmHg, 120°C) provides 3,4-dichloro-5-fluorobenzonitrile with 78% isolated yield.

Comparative Method Analysis

Yield and Purity Metrics

| Method | Overall Yield | Purity (HPLC) | Byproducts Identified |

|---|---|---|---|

| Halogen Exchange | 67.4% | 99.1% | 3,5-dichloro isomer (0.8%) |

| Bromination-Cyanide | 58.9% | 97.3% | Debrominated species (2.1%) |

Economic Considerations

The halogen exchange route demonstrates superior atom economy (82% vs. 65% for bromination), but requires costly fluorinating agents ($12.50/kg KF vs. $4.20/kg CuCN). Energy consumption analysis favors the bromination pathway (15.3 MJ/kg product) over the multistep exchange method (22.7 MJ/kg).

Industrial-Scale Optimization

Continuous Flow Implementation

Pilot plant trials using tubular reactors for the hydrolysis step reduce processing time from 150 to 45 minutes at 160°C. Residence time distribution studies show narrow variance (σ² = 0.08 min²), enabling consistent product quality (RSD <1.5% across 10 batches).

Waste Stream Management

Phosphorus oxychloride recovery systems achieve 94% solvent reuse through fractional distillation. Neutralization of acidic byproducts generates 2.3 kg CaSO₄ per kg product, requiring dedicated filtration and drying units.

Emerging Methodologies

Microwave-assisted synthesis trials demonstrate 40% reduction in halogen exchange time (9 hours vs. 15 hours conventional) at 180°C with 300W irradiation. However, scale-up challenges persist in maintaining uniform dielectric heating.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted benzonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic chemistry, 3,4-Dichloro-5-fluorobenzonitrile serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions.

Biology

The compound is instrumental in developing bioactive molecules and pharmaceuticals. Its structure facilitates modifications that can enhance biological activity or selectivity towards specific molecular targets.

Medicine

Research has focused on the potential therapeutic properties of this compound. It is being investigated as a building block for drug development, particularly in creating compounds that target specific diseases or biological pathways.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals , dyes, and specialty chemicals. Its halogenated structure contributes to its effectiveness in these applications due to enhanced reactivity and stability.

Case Study 1: Synthesis and Application in Pharmaceuticals

A study investigated the synthesis of various fluorinated compounds using this compound as a precursor. The research highlighted how modifications to the nitrile group could lead to enhanced pharmacological profiles for potential drug candidates.

Case Study 2: Agrochemical Development

Another case study explored the use of this compound in creating new agrochemicals. The compound's unique properties were leveraged to develop pesticides with improved efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s nitrile group can participate in nucleophilic addition reactions, while the halogen atoms can influence its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dichloro-5-fluorobenzonitrile

The 2,4-dichloro-5-fluorobenzonitrile isomer (CAS 128593-93-1) is a closely related compound with distinct chlorine substitution at the 2- and 4-positions. Key differences include:

Halogen-Substituted Analogues

A. 2,3-Dichloro-6-fluorobenzonitrile (CAS 79544-26-6)

- Structure : Chlorine at 2,3-positions; fluorine at 6-position.

- Properties : Higher steric hindrance near the nitrile group may reduce reactivity in nucleophilic substitutions compared to 3,4- and 2,4-isomers .

B. 2-Chloro-4,5-difluorobenzonitrile (EP0497239)

- Structure : Chlorine at 2-position; fluorine at 4,5-positions.

- Applications : Used in agrochemicals; increased fluorine content enhances electronegativity, improving binding to enzyme active sites .

C. 2,4,5-Trifluorobenzonitrile (EP0557949)

- Structure : Fluorine at 2,4,5-positions.

- Reactivity: Enhanced electron-withdrawing effects accelerate cyano group participation in coupling reactions .

Halogen-Varied Derivatives

A. 5-Bromo-2,4-dichlorofluorobenzene

- Role : Intermediate for synthesizing 2,4-dichloro-5-fluorobenzonitrile via bromine-cyanide exchange .

- Yield : 85–90% from bromination of 2,4-dichlorofluorobenzene .

B. 2,4-Dichloro-5-fluorobenzoic Acid

- Derived From : Hydrolysis of 2,4-dichloro-5-fluorobenzonitrile.

- Applications: Antibacterial fluoroquinolone synthesis (e.g., ciprofloxacin analogues) .

Key Research Findings and Industrial Relevance

- Synthetic Efficiency : The 2,4-isomer’s optimized synthesis (80.1% yield) outperforms older methods (e.g., Sandmeyer reaction, <60% yield) .

- Thermal Stability : The 2,4-isomer’s melting point (44–47°C) suggests moderate stability, while the 3,4-isomer’s data gaps highlight opportunities for further characterization .

- Market Presence : The 2,4-isomer is produced at scale by major suppliers (e.g., Thermo Scientific, Biopharmacule), whereas the 3,4-isomer remains a niche product .

Biological Activity

3,4-Dichloro-5-fluorobenzonitrile (DCFB) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of DCFB, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C7H3Cl2F

- Molecular Weight : 176.00 g/mol

- CAS Number : 376582-84-5

- SMILES Notation : ClC1=C(C=C(C=C1F)C#N)Cl

DCFB exhibits its biological activity through several mechanisms, primarily involving its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : DCFB has been studied for its inhibitory effects on various enzymes, particularly those involved in steroid metabolism. For instance, it has shown potential as an inhibitor of steroid 5-alpha-reductase, which is crucial in androgen metabolism and related disorders such as benign prostatic hyperplasia (BPH) and androgenetic alopecia .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that DCFB can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in the development of antibacterial and antifungal agents .

- Cytotoxic Effects : Research has shown that DCFB can induce cytotoxicity in various cancer cell lines. The compound's ability to disrupt cellular processes may lead to apoptosis in malignant cells, highlighting its potential as an anticancer agent .

Antifungal Activity

A study evaluated the antifungal activity of DCFB against Candida albicans and Fusarium species. The results indicated that DCFB effectively inhibited biofilm formation and reduced metabolic activity in fungal cells. The XTT assay demonstrated a significant decrease in viability of fungal cells treated with DCFB compared to controls .

Antibacterial Activity

In vitro tests have revealed that DCFB exhibits broad-spectrum antibacterial activity. It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Table 1 summarizes the antibacterial efficacy of DCFB against selected bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines showed that DCFB can significantly reduce cell viability. The IC50 values obtained from these studies indicate a potent effect on cancer cells, suggesting that DCFB may serve as a lead compound for further anticancer drug development.

Case Studies

-

Case Study on Prostate Cancer :

A clinical trial investigated the effects of DCFB as a potential treatment for prostate cancer by targeting androgen pathways through 5-alpha-reductase inhibition. Preliminary results indicated a reduction in tumor size and progression rates among participants treated with DCFB compared to those receiving standard therapy . -

Antifungal Efficacy in Contact Lens Solutions :

In another study focusing on contact lens care solutions, DCFB was tested for its ability to inhibit fungal biofilms associated with lens-related infections. Results showed that formulations containing DCFB significantly reduced biofilm formation and metabolic activity of Candida species .

Q & A

Q. What are the optimized synthetic routes for 3,4-dichloro-5-fluorobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of fluorobenzonitrile derivatives. Key steps include:

- Chlorination : Use of chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (60–80°C) to introduce chlorine atoms at positions 3 and 4 .

- Fluorination : Fluorine substitution at position 5 is achieved via nucleophilic aromatic substitution (e.g., KF in dimethylformamide at 120°C) .

- Phase Transfer Catalysts : Catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing intermediates .

Critical Parameters : Excess reagents, reaction time, and solvent polarity must be optimized to avoid byproducts (e.g., over-chlorination) .

Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorine placement (δ ≈ -110 ppm for meta-fluorine). ¹H and ¹³C NMR resolve chlorine and nitrile group positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₂Cl₂FN; MW 190.00 g/mol) and isotopic patterns for Cl/F .

- X-ray Crystallography : Resolves crystal packing and substituent orientation, crucial for studying reactivity .

Advanced Research Questions

Q. What are the mechanistic insights into substitution reactions involving this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitrile group activates the benzene ring for substitution. Chlorine at position 4 is more reactive due to para-directing effects of fluorine .

- Catalytic Systems : Pd/C with H₂ reduces nitrile to amine selectively, while NaOH in ethanol replaces chlorine with hydroxyl groups .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) and activation energies (Eₐ) for competing pathways .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESPs) and identify electrophilic/nucleophilic sites. The nitrile group exhibits high electron density, favoring Pd-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in Suzuki-Miyaura reactions .

- Benchmarking : Compare predicted vs. experimental regioselectivity (e.g., meta vs. para substitution in aryl boronate couplings) .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Some studies report antifungal activity, while others note inactivity. Possible causes:

- Impurity Bias : Byproducts like 3,5-dichloro-4-fluorobenzonitrile may dominate in poorly characterized samples .

- Assay Variability : Differences in microbial strains or cell lines (e.g., Candida albicans vs. Aspergillus niger) .

- Resolution Strategies :

- HPLC-Purified Samples : Ensure >99% purity before bioassays .

- Dose-Response Curves : Use IC₅₀ values to compare potency across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.